An In-Depth Technical Guide to 3-Methylpiperazin-2-one Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Methylpiperazin-2-one Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 3-methylpiperazin-2-one hydrochloride. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, with a focus on the scientific rationale behind its use in pharmaceutical development.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds due to its favorable physicochemical properties.[1] Within this class, the chiral molecule 3-methylpiperazin-2-one has emerged as a particularly valuable building block. Its rise to prominence is closely linked to the development of stereospecific drugs, where the precise three-dimensional arrangement of atoms is crucial for therapeutic efficacy and safety.[1]
This compound, and specifically its (R)-enantiomer, was identified as a key chiral component in the synthesis of Sitagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1] The specific stereochemistry at the C3 position of the piperazinone ring is essential for the drug's high potency and selectivity.[1] For practical applications in synthesis and formulation, 3-methylpiperazin-2-one is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics. This guide will focus on the properties and synthesis of this hydrochloride salt.
Chemical Structure and Identifiers
The hydrochloride salt of 3-methylpiperazin-2-one is formed by the protonation of one of the nitrogen atoms in the piperazine ring by hydrochloric acid.
Chemical Structure
Caption: Chemical structure of 3-Methylpiperazin-2-one Hydrochloride.
Key Identifiers
| Identifier | (R)-3-Methylpiperazin-2-one | (R)-3-Methylpiperazin-2-one Hydrochloride |
| CAS Number | 922178-61-8[2] | 1393597-78-8[3] |
| Molecular Formula | C₅H₁₀N₂O[2] | C₅H₁₁ClN₂O |
| Molecular Weight | 114.15 g/mol [3] | 150.61 g/mol |
| IUPAC Name | (3R)-3-methylpiperazin-2-one[4] | (3R)-3-methyl-2-oxopiperazin-1-ium chloride |
| SMILES | C[C@@H]1C(=O)NCCN1[4] | C[C@@H]1C(=O)NCC[NH2+]1.[Cl-] |
| InChI Key | BSPUWRUTIOUGMZ-SCSAIBSYSA-N[4] | Not readily available |
Physicochemical Properties
The conversion of the free base to the hydrochloride salt significantly alters its physical properties, most notably its melting point and solubility.
| Property | (R)-3-Methylpiperazin-2-one | (R)-3-Methylpiperazin-2-one Hydrochloride |
| Appearance | White to off-white powder[5] | Crystalline solid[2] |
| Melting Point | 210 - 214 °C (decomposes)[6] | Data not available |
| Boiling Point | 289.6 ± 33.0 °C (Predicted)[7] | Data not available |
| Density | 0.992 ± 0.06 g/cm³ (Predicted)[7] | Data not available |
| Solubility | Soluble in methanol and water. | Generally expected to have higher water solubility than the free base. |
| pKa | 15.51 ± 0.40 (Predicted)[7] | Data not available |
Synthesis
The synthesis of 3-methylpiperazin-2-one hydrochloride is a two-step process that involves the initial formation of the chiral piperazinone ring followed by salt formation. The following protocols are based on established synthetic routes.[8]
Step 1: Synthesis of (R)-3-Methylpiperazin-2-one
The synthesis of (R)-3-methylpiperazin-2-one can be achieved through the reductive cyclization of a suitable precursor. A common method involves the hydrogenation of a protected amino acid derivative.[8]
Caption: Synthetic workflow for (R)-3-Methylpiperazin-2-one.
Experimental Protocol:
-
Reaction Setup: Dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol in a pressure-safe reactor.[8]
-
Catalyst Addition: Carefully add 3g of palladium on carbon (10% w/w) to the solution.[8]
-
Hydrogenation: Charge the reactor with hydrogen gas to a pressure of 1.8 MPa.[8]
-
Reaction: Stir the mixture at room temperature overnight. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[8]
-
Work-up: Upon completion, vent the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent to yield (R)-3-methylpiperazin-2-one as a white solid.[8]
Step 2: Formation of the Hydrochloride Salt
The conversion of the free base to the hydrochloride salt is a standard acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the purified (R)-3-methylpiperazin-2-one in a minimal amount of a suitable solvent, such as methanol or isopropanol.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to the stirred solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by filtration.
-
Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum.
Applications in Drug Development
3-Methylpiperazin-2-one hydrochloride is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its primary application is in the development of drugs where a specific stereoisomer is required for biological activity.
Caption: Role of 3-Methylpiperazin-2-one HCl in drug development.
The most notable application is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes. The (R)-enantiomer is a key component of Sitagliptin, where the piperazinone ring plays a critical role in binding to the active site of the DPP-4 enzyme. The use of the enantiomerically pure starting material is essential to ensure the synthesis of the desired single-enantiomer drug, which maximizes therapeutic efficacy and minimizes potential off-target effects.[1]
Safety and Handling
The following safety information is based on the available data for the free base, and similar precautions should be taken for the hydrochloride salt.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Handling and Storage:
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2012).
-
PubChem. (3R)-3-methylpiperazin-2-one. [Link]
-
PubChemLite. 3-(hydroxymethyl)-1-methylpiperazin-2-one hydrochloride (C6H12N2O2). [Link]
-
Chemical Substance Information. 3-ethyl-1-methylpiperazin-2-one hydrochloride. [Link]
- TOKYO CHEMICAL INDUSTRY CO., LTD. (2025).
-
Home Sunshine Pharma. (R)-3-Methylpiperazin-2-one CAS 922178-61-8 Manufacturers, Suppliers, Factory. [Link]
-
PubChem. 3-Methyl-2-ketopiperazine. [Link]
- Google Patents. (2018).
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